4-Carboxyperoxybutyric acid
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Overview
Description
4-Carboxyperoxybutyric acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of both a carboxyl group (-COOH) and a peroxy group (-OOH) attached to a butyric acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Carboxyperoxybutyric acid can be synthesized through several methods, including:
Oxidation of Butyric Acid Derivatives: One common method involves the oxidation of butyric acid derivatives using strong oxidizing agents such as hydrogen peroxide (H₂O₂) in the presence of catalysts like sulfuric acid (H₂SO₄). The reaction typically proceeds under controlled temperature and pressure conditions to ensure the formation of the peroxy group.
Hydrolysis of Nitriles:
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Carboxyperoxybutyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products, such as carboxylic acids with additional functional groups.
Reduction: Reduction reactions can convert the peroxy group to hydroxyl or other functional groups, altering the compound’s properties.
Substitution: The carboxyl and peroxy groups can participate in nucleophilic substitution reactions, leading to the formation of esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and chromium trioxide (CrO₃) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Catalysts: Sulfuric acid (H₂SO₄) and other strong acids are often used as catalysts to facilitate reactions.
Major Products Formed:
Esters and Amides: Through nucleophilic substitution reactions, this compound can form esters and amides, which are valuable intermediates in organic synthesis.
Hydroxyl Derivatives: Reduction reactions can yield hydroxyl derivatives, which have different chemical and physical properties.
Scientific Research Applications
4-Carboxyperoxybutyric acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce peroxy groups into molecules, facilitating the formation of complex structures.
Biology: The compound’s oxidative properties make it useful in studying oxidative stress and its effects on biological systems.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in drug development.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Carboxyperoxybutyric acid involves its ability to act as an oxidizing agent. The peroxy group can donate oxygen atoms to other molecules, leading to oxidation reactions. This property is utilized in various chemical processes, including the synthesis of complex organic compounds. The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the reactants.
Comparison with Similar Compounds
Butyric Acid: Lacks the peroxy group, making it less reactive in oxidation reactions.
Peroxyacetic Acid: Contains a peroxy group but has a different carbon backbone, leading to different reactivity and applications.
Carboxylic Acids with Peroxy Groups: Other carboxylic acids with peroxy groups, such as peroxybenzoic acid, share similar oxidative properties but differ in their structural and functional characteristics.
Uniqueness: 4-Carboxyperoxybutyric acid is unique due to its specific combination of a carboxyl group and a peroxy group on a butyric acid backbone. This structure imparts distinct chemical properties, making it valuable in various applications, particularly in organic synthesis and industrial processes.
Properties
CAS No. |
3851-97-6 |
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Molecular Formula |
C5H8O5 |
Molecular Weight |
148.11 g/mol |
IUPAC Name |
5-hydroperoxy-5-oxopentanoic acid |
InChI |
InChI=1S/C5H8O5/c6-4(7)2-1-3-5(8)10-9/h9H,1-3H2,(H,6,7) |
InChI Key |
VQAMBJLPYQLDLP-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)CC(=O)OO |
Origin of Product |
United States |
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